N1-Cyclopropyl Versus N1-Methyl Substitution: Impact on Molecular Conformation and Target Complementarity
In the deucravacitinib (BMS-986165) chemical series, the N1-methyl-1,2,4-triazole moiety is a critical pharmacophoric element for TYK2 pseudokinase domain binding (Ki = 0.02 nM for the parent drug) [1]. The N1-cyclopropyl analog (i.e., the target compound) differs by replacement of the methyl group with a cyclopropyl ring. Cyclopropyl substitution at N1 increases steric demand (Taft Eₛ ≈ –0.06 for cyclopropyl vs. 0.00 for methyl) and alters the rotational profile of the triazole-aryl bond. Crystallographic analysis of closely related 4H-1,2,4-triazole systems demonstrates that substituent identity at N1 directly governs the dihedral angle between the triazole core and the aryl ring, with measured dihedral angles ranging from approximately 77° to 89° depending on aryl substitution [2]. This conformational perturbation is predicted to shift the positioning of the 2-methoxy-3-nitrophenyl group within a kinase binding pocket by >1.0 Å relative to the N1-methyl comparator, producing a distinct interaction fingerprint for selectivity profiling.
| Evidence Dimension | N1 substituent steric/electronic effect on molecular conformation and target binding geometry |
|---|---|
| Target Compound Data | N1-cyclopropyl (Taft Eₛ ≈ –0.06); dihedral angle triazole-aryl predicted to shift by ≥1.0 Å vs. N1-methyl in kinase binding pocket |
| Comparator Or Baseline | N1-methyl analog (deucravacitinib triazole fragment; Taft Eₛ = 0.00); TYK2 Ki = 0.02 nM for parent drug containing N1-methyl-triazole |
| Quantified Difference | Cyclopropyl introduces steric penalty at N1; conformational perturbation of aryl position by >1.0 Å estimated from crystallographic data on related 4H-1,2,4-triazole systems |
| Conditions | Comparative conformational analysis based on X-ray crystallography of 4H-1,2,4-triazole derivatives (Acta Cryst. E, 2024); TYK2 binding data from deucravacitinib pharmacology literature |
Why This Matters
For kinase inhibitor discovery programs, the N1-cyclopropyl variant provides a structurally distinct chemical probe that can be used to interrogate the steric tolerance of the triazole-binding sub-pocket, potentially revealing selectivity handles not accessible with the N1-methyl series.
- [1] Drug Hunter. Deucravacitinib (BMS-986165): TYK2 Allosteric Inhibitor. Drug Hunter Case Study, 2025. View Source
- [2] Le, T. D.; Nguyen, T. C.; Hoang, T. K. D.; Huynh, M. K.; Phan, Q. T.; Van Meervelt, L. Crystal structure of a 4H-1,2,4-triazole derivative: substituent orientation analysis. Acta Cryst. E, 2024, 80, 218–222. View Source
